

Technical Guide: Synthesis and Commercial Availability of (3E,5Z)-Octadien-2-one-¹³C₂

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Compound of Interest

Compound Name: (3E,5Z)-Octadien-2-one-¹³C₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of the isotopically labeled compound, (3E,5Z)-Octadien-2-one-¹³C₂. This document is intended for researchers in drug development and related scientific fields who require this molecule for their studies, potentially as an internal standard for mass spectrometry-based assays or for metabolic fate studies.

Introduction

(3E,5Z)-Octadien-2-one is a naturally occurring conjugated dienone. Its isotopically labeled counterpart, (3E,5Z)-Octadien-2-one-¹³C₂, is a valuable tool in various research applications, particularly in analytical chemistry and drug metabolism studies. The incorporation of two ¹³C atoms provides a distinct mass shift, facilitating its use as an internal standard for accurate quantification of the unlabeled analogue in complex biological matrices.

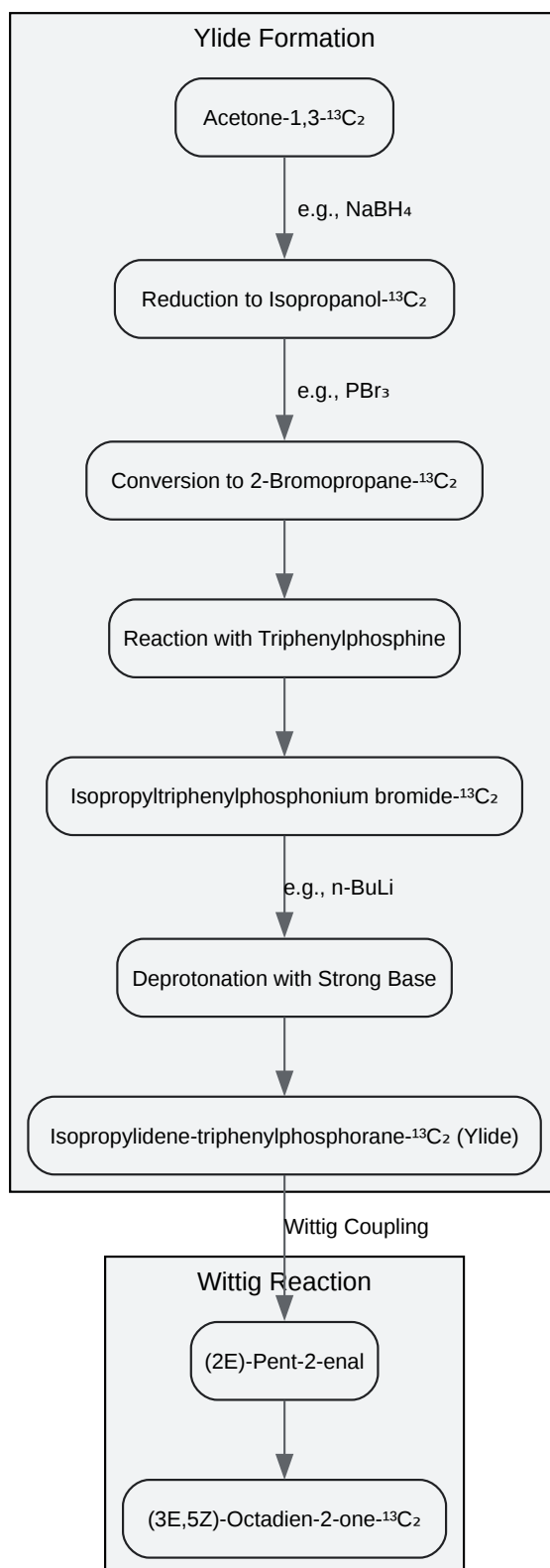
Synthesis of (3E,5Z)-Octadien-2-one-¹³C₂

While a specific, published synthetic protocol for (3E,5Z)-Octadien-2-one-¹³C₂ is not readily available in the literature, a plausible and efficient synthetic route can be designed based on the well-established Wittig reaction.^{[1][2][3][4]} This method offers a high degree of control over the formation of the carbon-carbon double bond with specific stereochemistry.

The proposed synthesis involves the reaction of a ^{13}C -labeled phosphonium ylide with an appropriate α,β -unsaturated aldehyde. The key to introducing the $^{13}\text{C}_2$ label is the use of a commercially available doubly labeled precursor, such as Acetone-1,3- $^{13}\text{C}_2$.

Proposed Synthetic Workflow

The following workflow outlines the key steps for the synthesis of (3E,5Z)-Octadien-2-one- $^{13}\text{C}_2$ via a Wittig reaction.



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Caption: Proposed synthetic workflow for (3E,5Z)-Octadien-2-one-¹³C₂ via a Wittig reaction.

Detailed Experimental Protocols

Step 1: Preparation of Isopropylidene-triphenylphosphorane- $^{13}\text{C}_2$ (Ylide)

- **Reduction of Acetone-1,3- $^{13}\text{C}_2$:** Commercially available Acetone-1,3- $^{13}\text{C}_2$ is reduced to the corresponding isopropanol- $^{13}\text{C}_2$ using a standard reducing agent such as sodium borohydride in an alcoholic solvent.
- **Bromination of Isopropanol- $^{13}\text{C}_2$:** The resulting isopropanol- $^{13}\text{C}_2$ is converted to 2-bromopropane- $^{13}\text{C}_2$ using a brominating agent like phosphorus tribromide.
- **Formation of the Phosphonium Salt:** 2-Bromopropane- $^{13}\text{C}_2$ is reacted with triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) under reflux to form isopropyltriphenylphosphonium bromide- $^{13}\text{C}_2$.
- **Ylide Generation:** The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and deprotonated with a strong base, such as n-butyllithium or sodium hydride, at low temperature to generate the isopropylidene-triphenylphosphorane- $^{13}\text{C}_2$ ylide in situ.

Step 2: Wittig Reaction with (2E)-Pent-2-enal

- **Coupling Reaction:** The freshly prepared ylide solution is treated with (2E)-pent-2-enal at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield (3E,5Z)-Octadien-2-one- $^{13}\text{C}_2$. The formation of the Z-isomer is generally favored with non-stabilized ylides in salt-free conditions.

Commercial Availability

While direct, off-the-shelf availability is limited, (3E,5Z)-Octadien-2-one- $^{13}\text{C}_2$ is available through custom synthesis from specialized chemical suppliers.

A notable vendor listing this compound is:

- MedChemExpress[5][6]

Researchers interested in acquiring this compound should contact such vendors to inquire about their custom synthesis services. It is advisable to provide the desired isotopic purity and quantity to obtain an accurate quote and lead time.

Several companies also supply the necessary ^{13}C -labeled precursors for the proposed synthesis:

- Sigma-Aldrich (Merck): Offers a range of ^{13}C -labeled compounds, including Acetone-1,3- $^{13}\text{C}_2$ [7], Acetone-2- ^{13}C [8][9], Acetaldehyde- $^{13}\text{C}_2$ [10], and Acetaldehyde-1- ^{13}C [11].
- Cambridge Isotope Laboratories, Inc.: A well-known supplier of stable isotope-labeled compounds, including Acetone ($^{13}\text{C}_3$, 99%)[12].

Data Presentation

The following tables summarize the key chemical and physical properties of (3E,5Z)-Octadien-2-one and provide predicted spectroscopic data for its $^{13}\text{C}_2$ labeled analogue.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	$\text{C}_8\text{H}_{12}\text{O}$	[13][14]
Molecular Weight	124.18 g/mol	[13][14]
Appearance	Colorless to pale yellow liquid (estimated)	[15]
Boiling Point	194.00 to 196.00 °C @ 760.00 mm Hg	
Flash Point	156.00 °F (68.89 °C)	[16]

Spectroscopic Data

The introduction of two ^{13}C atoms at positions 1 and 2 will result in a mass shift of +2 in the mass spectrum and distinct signals in the ^{13}C -NMR spectrum.

Table 1: Predicted Mass Spectrometry Data for (3E,5Z)-Octadien-2-one-¹³C₂

Ion	Predicted m/z	Notes
[M] ⁺	126	Molecular ion
[M-CH ₃] ⁺	111	Loss of a methyl group
[M-C ₂ H ₃ O] ⁺	83	McLafferty rearrangement product

Note: The predicted m/z values are based on the mass spectrum of the unlabeled (E,E)-isomer. [\[17\]](#)

Table 2: Predicted ¹³C-NMR Chemical Shifts for (3E,5Z)-Octadien-2-one-¹³C₂

Carbon Atom	Predicted Chemical Shift (δ, ppm)	Notes
C1	~27	¹³ C labeled
C2	~198	¹³ C labeled, downfield shift due to carbonyl
C3	~130-145	
C4	~125-140	
C5	~125-140	
C6	~130-145	
C7	~20-30	
C8	~10-15	

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions. The PubChem entry for the unlabeled (E,Z)-isomer indicates the availability of ¹³C-NMR spectral data which can be used as a more direct reference. [\[13\]](#)

Conclusion

(3E,5Z)-Octadien-2-one- $^{13}\text{C}_2$ is a valuable research tool that, while not a stock chemical, is accessible through custom synthesis services. The synthetic route outlined in this guide, based on the Wittig reaction using commercially available ^{13}C -labeled precursors, presents a feasible method for its preparation. Researchers requiring this compound are encouraged to contact specialized suppliers for custom synthesis. The provided spectroscopic data predictions can aid in the characterization of the synthesized or purchased material.

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- To cite this document: BenchChem. [Technical Guide: Synthesis and Commercial Availability of (3E,5Z)-Octadien-2-one-¹³C₂]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366305#synthesis-and-commercial-availability-of-3e-5z-octadien-2-one-13c2]

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